3-Hydroxyaspartic acid 3-Hydroxyaspartic acid 3-hydroxy-L-aspartic acid is a 3-hydroxyaspartic acid that has S configuration at the carbon bearing the amino group. It is a 3-hydroxyaspartic acid, a L-aspartic acid derivative and a non-proteinogenic L-alpha-amino acid. It is an enantiomer of a 3-hydroxy-D-aspartic acid.
Brand Name: Vulcanchem
CAS No.: 81601-40-3
VCID: VC14445696
InChI: InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2?/m0/s1
SMILES: C(C(C(=O)O)O)(C(=O)O)N
Molecular Formula: C4H7NO5
Molecular Weight: 149.10 g/mol

3-Hydroxyaspartic acid

CAS No.: 81601-40-3

Cat. No.: VC14445696

Molecular Formula: C4H7NO5

Molecular Weight: 149.10 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxyaspartic acid - 81601-40-3

Specification

CAS No. 81601-40-3
Molecular Formula C4H7NO5
Molecular Weight 149.10 g/mol
IUPAC Name (2S)-2-amino-3-hydroxybutanedioic acid
Standard InChI InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2?/m0/s1
Standard InChI Key YYLQUHNPNCGKJQ-PIKHSQJKSA-N
Isomeric SMILES [C@H](C(C(=O)O)O)(C(=O)O)N
SMILES C(C(C(=O)O)O)(C(=O)O)N
Canonical SMILES C(C(C(=O)O)O)(C(=O)O)N

Introduction

Structural Characteristics and Stereochemical Complexity

3-Hydroxyaspartic acid (IUPAC name: 2-amino-3-hydroxybutanedioic acid) features two chiral centers at the α-carbon (amine group) and β-carbon (hydroxyl group), resulting in four stereoisomers: L-threo, D-threo, L-erythro, and D-erythro . The threo configuration, where the hydroxyl and amine groups reside on opposite sides of the carbon chain, is biologically predominant. For instance, L-threo-3-hydroxyaspartate is a component of vitamin K-dependent coagulation factors such as protein C .

Molecular Formula: C4H7NO5\text{C}_4\text{H}_7\text{NO}_5
Molecular Weight: 149.10 g/mol .

Chemical and Physical Properties

3-Hydroxyaspartic acid exhibits unique physicochemical properties that distinguish it from its parent compound, aspartic acid:

PropertyValue
Melting Point287–288°C (decomposition)
Boiling Point368.7 ± 42.0°C (predicted)
Density1.738 ± 0.06 g/cm³
pKa2.13 ± 0.27
SolubilityWater-soluble (polar groups)

The compound’s low pKa (2.13) reflects the strong acidity of its α-carboxyl group, which influences its behavior in biochemical reactions .

Biosynthesis and Natural Occurrence

Role in EGF-like Domains

3-Hydroxyaspartic acid residues are embedded within epidermal growth factor (EGF)-like domains of vitamin K-dependent proteins, such as protein C and factor VII. These domains mediate calcium binding and protein-membrane interactions, critical for blood coagulation cascades .

Siderophore Biosynthesis

D-threo-3-Hydroxyaspartate is a structural component of ornibactin, a siderophore produced by Burkholderia cepacia. Siderophores facilitate iron acquisition in microbial systems, highlighting Hya’s role in microbial metabolism and pathogenicity .

Synthesis and Industrial Production

Enzymatic Hydroxylation

A groundbreaking one-pot synthesis method employs recombinant asparagine hydroxylase (AsnO) and asparaginase enzymes. In this process:

  • Hydroxylation: AsnO converts L-asparagine to 3-hydroxyasparagine.

  • Hydrolysis: Asparaginase cleaves the amide bond, yielding L-threo-3-hydroxyaspartic acid .

ParameterValue
SubstrateL-Asparagine
EnzymeAsnO (wild-type)
Yield96% (fermentor scale)

Industrial Optimization

Using asparaginase-deficient Escherichia coli strains with enhanced AsnO expression under T7 promoters, researchers achieved near-quantitative yields (96%) in fermentors, reducing production time and cost .

Applications and Biological Significance

Non-Natural Peptide Synthesis

3-Hydroxyaspartic acid serves as a chiral building block for synthesizing non-natural peptides. Its hydroxyl group enables post-translational modifications, enhancing peptide stability and receptor specificity .

Enzymology and Drug Design

The stereochemistry of Hya influences its interaction with enzymes such as adenylation domains in nonribosomal peptide synthetases (NRPS). This property is exploited to design enzyme inhibitors and antimicrobial agents.

Recent Advances and Research Findings

High-Yield Bioconversion

A 2015 study demonstrated that combining AsnO with asparaginase-deficient E. coli increased L-threo-3-hydroxyaspartic acid yields from 0.076% to 92% in test tubes and 96% in fermentors . This scalable method positions Hya as a viable candidate for industrial applications.

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